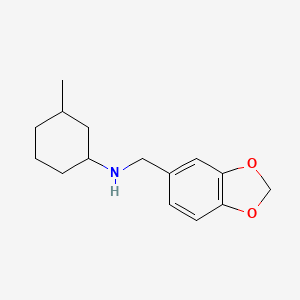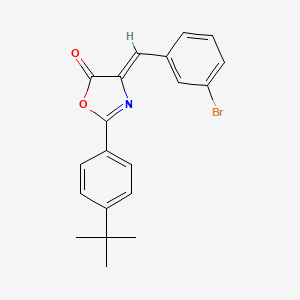
(1,3-benzodioxol-5-ylmethyl)(3-methylcyclohexyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-benzodioxol-5-ylmethyl)(3-methylcyclohexyl)amine, commonly known as MDBP, is a psychoactive substance that belongs to the amphetamine class of drugs. MDBP has been used as a recreational drug due to its stimulant and euphoric effects. However, in recent years, there has been an increasing interest in the scientific community regarding the potential therapeutic applications of MDBP.
Mechanism of Action
MDBP acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in an increase in the activity of the central nervous system, leading to the stimulant and euphoric effects of the drug.
Biochemical and Physiological Effects:
MDBP has been found to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. The drug has been shown to have an impact on the reward system in the brain, which may contribute to its addictive potential.
Advantages and Limitations for Lab Experiments
MDBP has been used as a research tool to study the effects of amphetamine-like drugs on the central nervous system. It has been found to be useful in studying the mechanisms of action of these drugs and their potential therapeutic applications. However, the use of MDBP in lab experiments is limited due to its potential for abuse and the lack of information regarding its long-term effects.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of MDBP. Studies are needed to determine the safety and efficacy of the drug in treating various neurological and psychiatric disorders. Additionally, research is needed to develop new derivatives of MDBP that may have improved therapeutic properties and reduced side effects.
In conclusion, MDBP is a psychoactive substance that has potential therapeutic applications in the treatment of various neurological and psychiatric disorders. While the drug has been used as a research tool to study the effects of amphetamine-like drugs on the central nervous system, further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
MDBP can be synthesized through a multi-step process that involves the reaction of 3-methylcyclohexanone with paraformaldehyde to form 3-methyl-1-(3-methylcyclohexyl)propan-1-one. This intermediate is then reacted with 3,4-methylenedioxybenzylamine to produce MDBP.
Scientific Research Applications
MDBP has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have a high affinity for the serotonin transporter and the norepinephrine transporter, which suggests its potential as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-3-2-4-13(7-11)16-9-12-5-6-14-15(8-12)18-10-17-14/h5-6,8,11,13,16H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGJTPQDJXRMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzoyl-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5036789.png)
![4-[10-bromo-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5036795.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5036802.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5036818.png)
![4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5036827.png)
![2-adamantyl[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5036841.png)
![N~2~-cyclohexyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036855.png)

![8-[2-(4-methylphenoxy)ethoxy]quinoline](/img/structure/B5036875.png)
![3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile](/img/structure/B5036880.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide](/img/structure/B5036884.png)
![methyl 4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5036885.png)
